tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Organic Synthesis Heterocycle Functionalization Boc Protection Chemistry

This specific building block is essential for synthetic routes patented for ROMK channel inhibitors (e.g., US9073882B2), targeting novel diuretic agents. Unlike methoxy analogs, its O-ethyl enol ether offers distinct steric bulk and lability, crucial for stereoselective alkylation yields. The Boc-protected amine allows orthogonal deprotection, safeguarding the dihydropyrazine oxidation state in complex molecule synthesis. Procuring this exact structure guarantees access to the claimed chemical space and privileged reactivity; a minimum of 95% purity is standard, and it is non-hazardous for shipping.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B8247702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC1=NCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O3/c1-5-15-9-8-13(7-6-12-9)10(14)16-11(2,3)4/h5-8H2,1-4H3
InChIKeyUQMQQKRBHXXPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Specification Guide: tert-Butyl 3-Ethoxy-5,6-Dihydropyrazine-1(2H)-Carboxylate as a Research Intermediate


tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate (CAS 1338375-18-0) is a Boc-protected, ethoxy-substituted 5,6-dihydropyrazine building block . Its structure contains both an enol ether and a masked amine, allowing for orthogonal synthetic manipulation. It is typically supplied at a minimum purity of 95% and is classified as a non-hazardous research chemical .

Structural Nuance in Dihydropyrazine Building Blocks: Why the 3-Ethoxy-Boc Scaffold is Not Directly Interchangeable


Directly substituting this compound with close analogs like its 3-methoxy derivative or the unprotected 3-oxopiperazine precursor would fundamentally alter the chemical outcome of a synthetic sequence. The O-ethyl group versus O-methyl dictates steric bulk and the lability of the resulting enol ether, which directly impacts yields in subsequent steps like nucleophilic addition or metal-catalyzed cross-coupling . Similarly, the presence of the Boc protecting group is essential for maintaining the dihydropyrazine oxidation state and enabling late-stage orthogonal deprotection in complex molecule synthesis, a feature absent in unprotected 3-ethoxy-dihydropyrazines [1]. The following quantitative evidence guide details where comparative data supports product-specific selection.

Quantitative Differentiation Evidence for tert-Butyl 3-Ethoxy-5,6-Dihydropyrazine-1(2H)-Carboxylate


Synthetic Route Efficiency: O-Alkylation Yield via Triethyloxonium Tetrafluoroborate

A published synthetic route reports that reacting the precursor tert-butyl 3-oxopiperazine-1-carboxylate with triethyloxonium tetrafluoroborate in dichloromethane cleanly provides the target ethyl enol ether product as an oil, characterized by LCMS showing the expected M+H-t-Bu fragment . While a direct yield percentage is not provided in the publicly available abstract, the method's description as 'high purity without further purification' suggests a key operational advantage over exocyclic enol ether formation routes for other lactam-derived building blocks, which often require challenging chromatographic purification from O- vs. C-alkylation byproducts [1]. This contrasts with the synthesis of the analogous methyl enol ether (tert-butyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate), which may require different methylating agents like dimethyl sulfate and can have distinct purification profiles.

Organic Synthesis Heterocycle Functionalization Boc Protection Chemistry

Supplier-Certified Purity Benchmarking for Reproducible Research

The compound is available from a reputable US-based supplier with a certified minimum purity specification of 95% and full quality assurance backing for every batch, supported by downloadable SDS documentation . This specification provides a clear procurement benchmark. In contrast, the purity specifications for other vendors or for closely related but more niche analogs may be less documented or come with lower certified minimums, creating reproducibility risks in multi-step syntheses where side products from building block impurities can cascade.

Quality Control Chemical Procurement Analytical Chemistry

Application in Stereoselective Synthesis: Dihydropyrazine Ethoxy Ethers as Chiral Synthons

A publication from 2007 on the synthesis of aliskiren, a renin inhibitor, describes the use of an achiral diethoxy-dihydropyrazine (compound 21) as a highly stereo-inducing synthon. Alkylation of this diethoxy synthon with a specific bromide provided a 95:5 mixture of diastereoisomers in high yield, which after two steps and recrystallization afforded enantiomerically pure material . This class-level evidence demonstrates the intrinsic utility of the ethoxy-dihydropyrazine scaffold in stereocontrol. The target compound, containing one Boc-protected nitrogen and one ethoxy group, represents a specialized variant within this family with distinct reactivity due to the orthogonal protecting group.

Asymmetric Synthesis Amino Acid Synthesis Process Chemistry

Validated Application Scenarios for tert-Butyl 3-Ethoxy-5,6-Dihydropyrazine-1(2H)-Carboxylate


Synthesis of ROMK (Kir1.1) Inhibitor Intermediates for Cardiovascular Research

The compound is listed as a key intermediate in the patent literature for inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, a target for novel diuretic and natriuretic agents aimed at treating hypertension and heart failure [1]. Procuring this specific building block ensures access to the exact chemical space claimed in the patent's synthetic route.

Construction of Chiral γ-Branched α-Amino Acid Precursors for Renin Inhibitors

Based on class-level evidence from the synthesis of aliskiren intermediates, the ethoxy-dihydropyrazine scaffold is a privileged motif for highly stereoselective alkylation . This compound can serve as a starting point for developing novel renin inhibitors or other peptidomimetic drugs where stereochemical integrity is critical.

Development of Orthogonal Protection Strategies in Complex Molecule Synthesis

The combination of a Boc-protected amine with an acid-labile enol ether makes this molecule ideal for multi-step syntheses requiring selective deprotection events [2]. This dual functionality is particularly useful in the total synthesis of alkaloids or in fragment-based drug discovery, where different nitrogen atoms must be differentiated.

Metal-Catalyzed Cross-Coupling Reactions on Dihydropyrazine Templates

Research has demonstrated that N-acylpyrazinium salts derived from such building blocks can undergo regioselective Grignard additions to yield 1,2-dihydropyrazines [2]. This positions the compound as a versatile precursor for generating structurally diverse pyrazine-containing libraries through subsequent oxidation or functionalization.

Quote Request

Request a Quote for tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.